molecular formula C16H19FN2O2S B2860606 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea CAS No. 2097935-08-3

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea

Cat. No. B2860606
CAS RN: 2097935-08-3
M. Wt: 322.4
InChI Key: OWORCFFFSFSFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea, also known as Compound X, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Studies have explored the reactions of urea with methylolphenols under acidic conditions, demonstrating the formation of various benzylurea derivatives. This research contributes to understanding the chemical synthesis pathways and potential applications of similar compounds in creating polymers or other chemical entities (Tomita & Hse, 1992).

  • The synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors highlight the therapeutic potential of structurally related compounds. These findings suggest the possibility of developing new drugs for treating diseases associated with acetylcholinesterase activity (Vidaluc et al., 1995).

Molecular Imaging Applications

  • The synthesis of fluorine-18 labeled diaryl ureas for molecular imaging of angiogenesis showcases the use of similar compounds in developing PET biomarkers. These inhibitors based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton could aid in the imaging of angiogenic processes, demonstrating the importance of such compounds in medical diagnostics and research (Ilovich et al., 2008).

Photophysical and Anion Recognition Studies

  • Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes were synthesized and their anion recognition properties were explored through photophysical and theoretical studies. This research indicates the potential application of urea and thiourea derivatives in sensor technology and molecular recognition (Singh et al., 2016).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2S/c1-16(21,8-13-6-7-22-10-13)11-19-15(20)18-9-12-2-4-14(17)5-3-12/h2-7,10,21H,8-9,11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWORCFFFSFSFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.